molecular formula C12H18N2O3S B6061564 {[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetic acid

{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetic acid

Cat. No. B6061564
M. Wt: 270.35 g/mol
InChI Key: QCTHKKKZBKFCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetic acid, also known as HMTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. HMTA belongs to the class of thiazolidine-2,4-diones and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of {[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetic acid is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a transcription factor that regulates glucose and lipid metabolism and plays a crucial role in the pathogenesis of diabetes and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using {[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetic acid in lab experiments is its synthetic nature, which allows for precise control over the concentration and purity of the compound. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on {[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetic acid. One area of interest is the development of novel derivatives of this compound with improved therapeutic properties. Another area of interest is the elucidation of the exact mechanism of action of this compound, which may lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been extensively studied for its biochemical and physiological effects and has shown promise as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.

Synthesis Methods

{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetic acid can be synthesized by the reaction of 2,4-thiazolidinedione with 3-methyl-1-butanol and thioacetic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain pure this compound.

Scientific Research Applications

{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetic acid has been studied for its potential therapeutic properties in various diseases such as diabetes, cancer, and inflammation. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

IUPAC Name

2-[[4-methyl-5-(3-methylbutyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-7(2)4-5-9-8(3)13-12(14-11(9)17)18-6-10(15)16/h7H,4-6H2,1-3H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTHKKKZBKFCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)O)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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